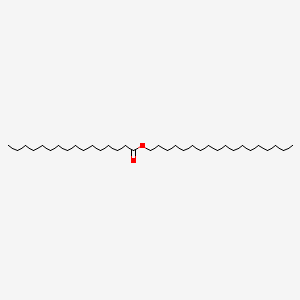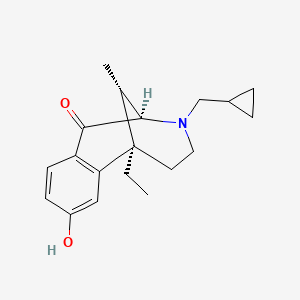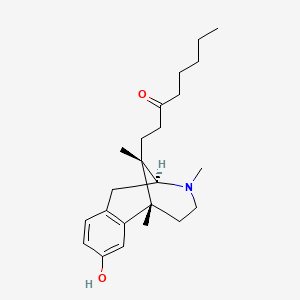
(-)-Iodocyanopindolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Iodocyanopindolol is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a tert-butylamino group, an iodinated indole ring, and a carbonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Iodocyanopindolol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Iodination: The indole ring is then iodinated using iodine and an oxidizing agent such as iodic acid.
Introduction of the Hydroxy and tert-Butylamino Groups: The hydroxy group and the tert-butylamino group are introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the desired functional groups.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a dehydration reaction of an amide or an amine with a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields, as well as the use of more cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Iodocyanopindolol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The iodinated indole ring can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
(-)-Iodocyanopindolol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (-)-Iodocyanopindolol involves its interaction with specific molecular targets and pathways. The hydroxy and tert-butylamino groups may interact with enzymes or receptors, leading to modulation of their activity. The iodinated indole ring may also play a role in binding to specific proteins or nucleic acids, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-tert-Butylamino-2-hydroxy)propoxy-3,4-dihydrocarbostyril hydrochloride: A potent beta-adrenoreceptor antagonist with antiarrhythmic properties.
Propranolol: A non-selective beta-blocker used in the treatment of hypertension and arrhythmias.
Pindolol: A beta-blocker with intrinsic sympathomimetic activity.
Uniqueness
(-)-Iodocyanopindolol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodinated indole ring and the carbonitrile group sets it apart from other similar compounds, providing unique opportunities for research and development.
Propriétés
Numéro CAS |
85124-14-7 |
|---|---|
Formule moléculaire |
C16H20IN3O2 |
Poids moléculaire |
413.25 g/mol |
Nom IUPAC |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-iodo-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C16H20IN3O2/c1-16(2,3)19-8-10(21)9-22-13-6-4-5-11-14(13)15(17)12(7-18)20-11/h4-6,10,19-21H,8-9H2,1-3H3 |
Clé InChI |
JBLUMBNIBNHRSO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















